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Compound of Interest

Compound Name: 5-Cyanoisoquinoline

Cat. No.: B1348393

An In-depth Technical Guide to 5-Cyanoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanoisoquinoline, also known by its IUPAC name isoquinoline-5-carbonitrile, is a
heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists
of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif
found in a vast array of natural alkaloids and synthetic compounds with significant biological
activities. The presence of the cyano group at the 5-position significantly influences the
electronic properties and reactivity of the isoquinoline ring system, making it a valuable building
block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized
in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[1][2]

Chemical Structure and Properties

The chemical structure of 5-cyanoisoquinoline is characterized by the isoquinoline nucleus
with a nitrile (-C=N) group attached to the C5 position.

Structure:
¢ |[UPAC Name: Isoquinoline-5-carbonitrile

e CAS Number: 27655-41-0
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e Molecular Formula: CioHsN:2
e SMILES: N#Cclcccc2cnccecl?2
Physical and Chemical Properties

Quantitative data for 5-cyanoisoquinoline is not extensively reported in publicly available
literature. The data for the parent compound, isoquinoline, is provided for reference.

Property Value Reference
Molecular Weight 154.17 g/mol [3]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa (Isoquinoline) 5.14 [1]

Spectroscopic Properties

Detailed experimental spectra for 5-cyanoisoquinoline are not readily available. Therefore,
this section outlines the expected spectroscopic characteristics based on its structure and data
from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 5-cyanoisoquinoline is expected to exhibit several characteristic
absorption bands:

e C=N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm™2.
This is a highly characteristic absorption for a nitrile group.

o C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm~1.

e C=C and C=N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in
the 1400-1600 cm~1 region, which are characteristic of the isoquinoline ring system.
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e C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the
700-900 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(typically & 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the
protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The
protons on the pyridine ring are generally more deshielded than those on the benzene ring.

13C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in
the molecule. The carbon of the cyano group is expected to have a chemical shift in the range
of  115-125 ppm. The quaternary carbon to which the cyano group is attached will also be
significantly affected. Aromatic carbons typically appear in the d 120-150 ppm range.

Mass Spectrometry (MS)

In a mass spectrum of 5-cyanoisoquinoline, the molecular ion peak (M+) would be observed
at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives
involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic
fragment ions.

Experimental Protocols: Synthesis of 5-
Cyanoisoquinoline

A common and effective method for the synthesis of aryl nitriles from aryl amines is the
Sandmeyer reaction.[4] This two-step process involves the diazotization of an aromatic amine
followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by
a copper(l) salt.

Proposed Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline:
This protocol is adapted from general Sandmeyer reaction procedures.[5]

Part A: Diazotization of 5-Aminoisoquinoline
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e Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of
hydrochloric acid and water.

e Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

« Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add
this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the
temperature below 5 °C.

 Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes
at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Cyanation (Sandmeyer Reaction)

o Catalyst Preparation: In a separate beaker, dissolve copper(l) cyanide in a solution of
sodium cyanide in water.

e Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred
copper(l) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
Maintain the temperature of the reaction mixture as per the established protocol for this
specific substrate.

o Completion: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for a designated period to ensure the complete displacement of the
diazonium group.

e Work-up and Purification:

o Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

[¢]

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

[e]

Wash the combined organic layers with water and brine.

o

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

[¢]

Remove the solvent under reduced pressure using a rotary evaporator.
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o Purify the crude product by a suitable method, such as column chromatography on silica
gel or recrystallization, to obtain pure 5-cyanoisoquinoline.

Logical Workflow Diagram
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Part B: Cyanation (Sandmeyer)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-cyanoisoquinoline via Sandmeyer reaction.

Biological and Pharmaceutical Relevance

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many
natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities,
including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] The
introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic
properties of a molecule. It can act as a hydrogen bond acceptor and can influence the
metabolic stability and binding affinity of the compound to its biological target. While specific
biological pathways involving 5-cyanoisoquinoline are not well-documented, its structural
similarity to other bioactive isoquinolines suggests its potential as a lead compound or an
intermediate in the synthesis of novel therapeutic agents. Further research into its biological
effects could unveil its potential in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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